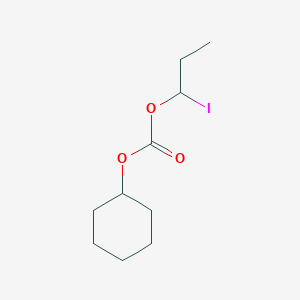
Cyclohexyl 1-iodopropyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl 1-iodopropyl carbonate is an organic compound that belongs to the class of carbonates. It is characterized by the presence of a cyclohexyl group, an iodopropyl group, and a carbonate ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexyl 1-iodopropyl carbonate can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with 1-iodopropanol in the presence of a carbonate source such as dimethyl carbonate or diethyl carbonate. The reaction typically requires a catalyst, such as a base (e.g., potassium carbonate), and is carried out under reflux conditions to facilitate the formation of the carbonate ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial to ensure the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexyl 1-iodopropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The iodopropyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the carbonate ester can yield alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include substituted cyclohexyl derivatives, carbonyl compounds, and alcohols, depending on the specific reaction pathway and conditions used.
Aplicaciones Científicas De Investigación
Cyclohexyl 1-iodopropyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of cyclohexyl 1-iodopropyl carbonate involves its reactivity with various nucleophiles and electrophiles. The carbonate ester group can undergo hydrolysis to release carbon dioxide and the corresponding alcohol. The iodopropyl group can participate in substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexyl methyl carbonate
- Cyclohexyl ethyl carbonate
- Cyclohexyl propyl carbonate
Uniqueness
Cyclohexyl 1-iodopropyl carbonate is unique due to the presence of the iodopropyl group, which imparts distinct reactivity compared to other cyclohexyl carbonates. The iodine atom is a good leaving group, making the compound particularly useful in substitution reactions. Additionally, the combination of the cyclohexyl and iodopropyl groups provides a versatile scaffold for further functionalization and derivatization.
Propiedades
Número CAS |
103418-25-3 |
|---|---|
Fórmula molecular |
C10H17IO3 |
Peso molecular |
312.14 g/mol |
Nombre IUPAC |
cyclohexyl 1-iodopropyl carbonate |
InChI |
InChI=1S/C10H17IO3/c1-2-9(11)14-10(12)13-8-6-4-3-5-7-8/h8-9H,2-7H2,1H3 |
Clave InChI |
YRMKZAMDVOFBGY-UHFFFAOYSA-N |
SMILES canónico |
CCC(OC(=O)OC1CCCCC1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane](/img/structure/B14331895.png)
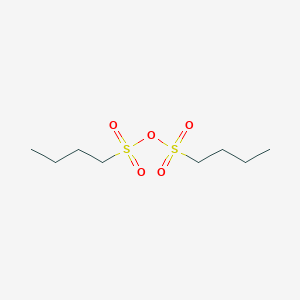
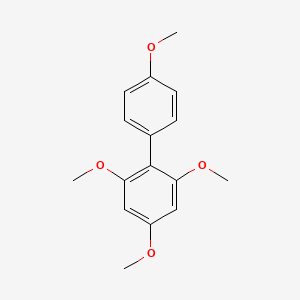

![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-one](/img/structure/B14331921.png)

![Propanedinitrile, [3-cyano-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]-](/img/structure/B14331944.png)
![4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpiperidin-1-ium iodide](/img/structure/B14331952.png)
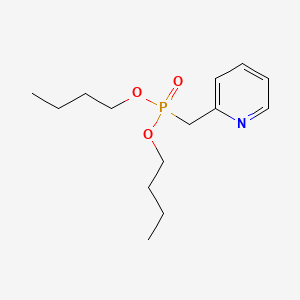

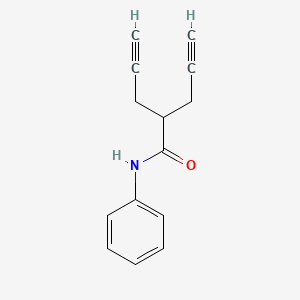
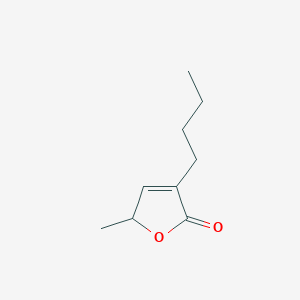
![4-[3-(Dimethylamino)-1-(2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)propoxy]-4-oxobutanoate](/img/structure/B14331989.png)
![4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol](/img/structure/B14331997.png)
